1-Fluoro-4-(trifluoromethoxy)Benzene

CAS No.: 352-67-0

Cat. No.: VC2118902

Molecular Formula: C7H4F4O

Molecular Weight: 180.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352-67-0 |

|---|---|

| Molecular Formula | C7H4F4O |

| Molecular Weight | 180.1 g/mol |

| IUPAC Name | 1-fluoro-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H4F4O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |

| Standard InChI Key | JULMJGDXANEQDP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC(F)(F)F)F |

| Canonical SMILES | C1=CC(=CC=C1OC(F)(F)F)F |

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

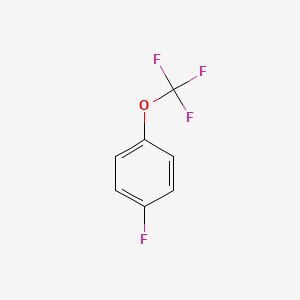

1-Fluoro-4-(trifluoromethoxy)Benzene consists of a benzene ring with a fluoro group and a trifluoromethoxy group positioned para to each other. The molecular formula C₇H₄F₄O indicates the presence of seven carbon atoms, four hydrogen atoms, four fluorine atoms, and one oxygen atom . The trifluoromethoxy group (OCF₃) contains three fluorine atoms attached to a carbon atom that connects to the benzene ring through an oxygen bridge, while a single fluorine atom directly attaches to the benzene ring at the para position.

Chemical Identifiers

The compound can be identified through various chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of 1-Fluoro-4-(trifluoromethoxy)Benzene

| Identifier | Value |

|---|---|

| CAS Registry Number | 352-67-0 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| InChIKey | JULMJGDXANEQDP-UHFFFAOYSA-N |

| SMILES | Fc1ccc(OC(F)(F)F)cc1 |

| InChI | 1S/C7H4F4O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |

| Beilstein Reference | 2046330 |

| PubChem CID | 67698 |

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

-

4-(Trifluoromethoxy)-1-fluorobenzene

-

1-Fluoro-4-trifluoromethoxybenzene

-

(4-Fluoro-phenyl)trifluoromethyl ether

-

p-Fluoro trifluoromethoxy benzene

-

4-Fluorotrifluoromethoxybenzene

-

p,alpha,alpha,alpha-Tetrafluoroanisole

-

Benzene, 1-fluoro-4-trifluoromethoxy-

Physical and Chemical Properties

Physical Properties

The physical properties of 1-Fluoro-4-(trifluoromethoxy)Benzene are essential for understanding its behavior in various chemical processes and applications. Table 2 summarizes these properties.

Table 2: Physical Properties of 1-Fluoro-4-(trifluoromethoxy)Benzene

| Property | Value |

|---|---|

| Physical State at Room Temperature | Liquid |

| Density | 1.323 g/mL |

| Molar Volume | 136.1 mL/mol |

| Boiling Point | 104-105°C at 1013 hPa |

| Flash Point | 15°C (59°F) |

| Refractive Index | 1.394 |

| Molecular Refractive Power | 32.56 mL/mol |

| Solubility in Water | Not miscible or difficult to mix |

| Odor | Characteristic |

Chemical Reactivity

The reactivity of 1-Fluoro-4-(trifluoromethoxy)Benzene is significantly influenced by the electron-withdrawing properties of both the fluoro and trifluoromethoxy substituents. These groups affect the electron density distribution within the benzene ring, potentially influencing:

-

Electrophilic aromatic substitution reactions, which would primarily occur at positions ortho to the fluoro group

-

Nucleophilic aromatic substitution reactions, potentially at the position bearing the fluoro substituent

-

Metal-catalyzed coupling reactions, with potential activation at the C-F bond

The presence of the trifluoromethoxy group typically enhances the lipophilicity of the compound while maintaining good metabolic stability, properties valuable in pharmaceutical applications.

Applications and Research Findings

Industrial and Research Applications

The unique properties of 1-Fluoro-4-(trifluoromethoxy)Benzene make it valuable in several applications:

-

Pharmaceutical Intermediates: Fluorinated aromatics are highly sought after in drug development due to their metabolic stability, enhanced lipophilicity, and improved bioavailability.

-

Chemical Building Blocks: The compound serves as a versatile precursor for synthesizing more complex fluorinated molecules, particularly in fine chemical manufacturing.

-

Materials Science: Fluorinated compounds contribute to specialty materials with properties such as water and oil repellency, thermal stability, and specific optical characteristics.

-

Analytical Chemistry: Related compounds such as 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene have been used for derivatization of amino acids in analytical applications .

Synthetic Chemistry Research

While direct research on 1-Fluoro-4-(trifluoromethoxy)Benzene is limited in the provided search results, related compounds demonstrate potential applications. For instance, the structurally similar 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has been utilized in the derivatization of free amino acids in fermented kombucha beverages, illustrating the utility of such fluorinated aromatics in analytical chemistry applications .

The broader class of fluorinated aromatics, including compounds with similar structural features, has been extensively studied for their role in pharmaceutical development, agrochemical formulations, and as building blocks in organic synthesis.

| Parameter | Details |

|---|---|

| UN Number | UN1993 (Flammable liquid, n.o.s.) |

| GHS Pictograms | GHS02 (Flammable) |

| Flash Point | 15°C (59°F) |

| Recommended Storage Temperature | 2-30°C |

| Primary Hazard | Flammability |

| Parameter | Specification |

|---|---|

| Assay (GC) | ≥99.0% |

| Form | Liquid |

| Identity Confirmation | IR spectroscopy |

| Available Package Sizes | Various (e.g., 1 mL, 5 g) |

| Shipping Classification | Flammable liquid |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume